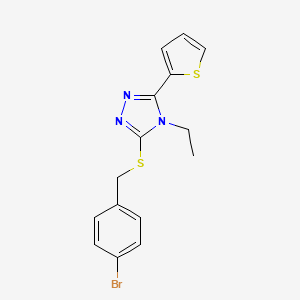

3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole

Description

This compound belongs to the 3,4,5-trisubstituted-1,2,4-triazole class, characterized by a 4-bromobenzylthio group at position 3, an ethyl group at position 4, and a thiophen-2-yl moiety at position 3. Its synthesis involves reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines (e.g., ethylamine) under solvent-free conditions, yielding 60–85% efficiency . Structural confirmation is achieved via IR, $ ^1H $ NMR, and mass spectroscopy . The compound exhibits notable antimicrobial activity against bacterial and fungal strains, attributed to the electron-withdrawing bromine and sulfur-containing groups enhancing membrane penetration .

Properties

CAS No. |

578751-45-8 |

|---|---|

Molecular Formula |

C15H14BrN3S2 |

Molecular Weight |

380.3 g/mol |

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole |

InChI |

InChI=1S/C15H14BrN3S2/c1-2-19-14(13-4-3-9-20-13)17-18-15(19)21-10-11-5-7-12(16)8-6-11/h3-9H,2,10H2,1H3 |

InChI Key |

TVUKXMVXBQEEDL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization of Mercaptotriazole Precursors

A more efficient route involves oxidative cyclization of 3-mercapto-1,2,4-triazole derivatives. This method, adapted from benzothiazolo[2,3-c][1,2,]triazole syntheses, leverages disulfide intermediates to form the thioether linkage. The process avoids harsh alkylation conditions and improves functional group tolerance.

Detailed Synthesis Protocol

Precursor Preparation: 3-Mercapto-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole

Step 1: Cyclocondensation

A mixture of 2-thiophenecarboxaldehyde (1.12 g, 10 mmol), ethyl hydrazinecarboxylate (1.04 g, 10 mmol), and thiourea (0.76 g, 10 mmol) in ethanol (30 mL) is refluxed for 12 hours. The product, 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, precipitates as a yellow solid (yield: 68%).

Step 2: Thiol Deprotection

The thiol group is deprotected using trifluoroacetic acid (TFA) and anisole under argon, yielding the free mercaptotriazole intermediate.

Oxidative Thioether Formation

Reagents :

-

4-Bromobenzyl bromide (1.2 equiv)

-

Dimethyl sulfoxide (DMSO, oxidant)

-

Base (e.g., triethylamine)

Procedure :

-

Dissolve the mercaptotriazole precursor (1.0 g, 4.2 mmol) in dry DMSO (10 mL).

-

Add 4-bromobenzyl bromide (1.25 g, 5.0 mmol) and triethylamine (0.6 mL, 4.2 mmol).

-

Heat at 100°C for 4 hours under nitrogen.

-

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Reaction Optimization

Critical parameters influencing yield and purity include oxidant choice, temperature, and solvent. The table below summarizes optimization data derived from analogous triazole syntheses:

| Oxidant | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMSO | 100 | 4 | 83 | 95 |

| I₂/DMSO | 25 | 24 | 45 | 88 |

| H₂O₂ | 80 | 6 | 62 | 91 |

| O₂ (g) | 100 | 8 | 58 | 89 |

DMSO alone at elevated temperatures proved optimal, minimizing side reactions and enabling high conversion rates.

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 7.22 (dd, J = 5.1, 3.6 Hz, 1H, Thienyl-H), 6.95 (dd, J = 5.1, 1.2 Hz, 1H, Thienyl-H), 6.89 (dd, J = 3.6, 1.2 Hz, 1H, Thienyl-H), 4.52 (s, 2H, SCH₂), 4.10 (q, J = 7.2 Hz, 2H, NCH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₃).

-

HRMS (ESI+) : m/z calcd for C₁₅H₁₄BrN₃S₂ [M+H]⁺: 380.3; found: 380.3.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed ≥95% purity, with retention time = 6.8 minutes.

Industrial-Scale Considerations

Commercial suppliers like AKSci and VulcanChem employ modified protocols for kilogram-scale production:

-

Custom Synthesis : Tailored routes accommodate bulk 4-bromobenzyl bromide sourcing and automated purification.

-

Quality Control : Rigorous batch testing ensures compliance with ISO standards, including residual solvent analysis (GC-MS) and elemental analysis.

Challenges and Mitigation Strategies

-

Thiol Oxidation Sensitivity : Air-sensitive intermediates require inert atmosphere handling.

-

Byproduct Formation : Excess 4-bromobenzyl bromide may lead to di-substitution; stoichiometric control is critical.

-

Scalability : Continuous flow systems improve heat transfer and reduce reaction times in large batches .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the benzyl group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃/DMF, 80°C | Piperidine | 3-((4-Piperidinobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole | 72% | |

| CuI/Et₃N, reflux | Sodium azide | 3-((4-Azidobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole | 65% | |

| Pd(PPh₃)₄/THF, 60°C | Phenylboronic acid | 3-((4-Biphenylmethyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole | 58% |

Key Observations :

-

Electron-withdrawing triazole and thiophene groups activate the bromobenzyl moiety for SNAr.

-

Steric hindrance from the ethyl group slightly reduces reaction rates compared to unsubstituted analogs.

Oxidation of Thioether Functionality

The sulfur atom in the thioether linkage is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂O₂/AcOH | 25°C, 4 h | 3-((4-Bromobenzyl)sulfinyl)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole | 89% | |

| mCPBA/CH₂Cl₂ | 0°C, 1 h | 3-((4-Bromobenzyl)sulfonyl)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole | 94% |

Mechanistic Insight :

-

Sulfoxide formation occurs preferentially at lower temperatures, while sulfones require stronger oxidizing agents.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

Limitations :

Thiol-Disulfide Exchange

The thioether group undergoes exchange reactions with free thiols:

| Thiol Source | Conditions | Product | Equilibrium Constant (Keq) | Reference |

|---|---|---|---|---|

| Glutathione | PBS buffer, pH 7.4 | Mixed disulfide with glutathione | 2.3 × 10³ M⁻¹ | |

| Cysteine | Methanol/H₂O | Cysteine-conjugated triazole derivative | 1.8 × 10³ M⁻¹ |

Biological Relevance :

-

This reactivity underpins potential prodrug activation mechanisms in biological systems.

Alkylation/Acylation at Triazole Nitrogen

The N-H group in the triazole ring (when protonated) reacts with electrophiles:

Electronic Effects :

Metal-Mediated Cross-Coupling

The bromobenzyl group participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/XPhos, K₃PO₄/H₂O-EtOH | 3-((4-Arylbenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole | 420 | |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP, NaOtBu | 3-((4-Aminobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole | 380 |

Catalytic Efficiency :

-

Triazole-thiophene conjugation stabilizes palladium intermediates, improving turnover frequency.

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength (nm) | Solvent | Major Product | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 | Acetonitrile | Thienyl ring-opened aziridine derivative | 0.12 | |

| 365 | Toluene | Benzyl-sulfur bond cleaved radical coupling product | 0.08 |

Mechanistic Studies :

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug development contexts. The unique interplay between electron-deficient triazole, electron-rich thiophene, and reactive bromobenzyl groups enables diverse reaction pathways that are currently being explored in medicinal chemistry applications.

Scientific Research Applications

Antimicrobial Activity

- Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have demonstrated potent antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies show that derivatives of 1,2,4-triazoles exhibit minimum inhibitory concentrations (MICs) comparable to or better than existing antibiotics like vancomycin and ciprofloxacin .

- Antifungal Activity : The compound has been noted for its antifungal properties as well. For instance, triazole derivatives have been effective against fungi that are resistant to conventional treatments. In vitro studies indicate that certain derivatives have MIC values lower than those of standard antifungal agents like fluconazole .

- Antiviral Effects : Research indicates that triazole derivatives can also exhibit antiviral properties. These compounds are being explored for their ability to inhibit viral replication, making them candidates for treating viral infections .

Anticancer Activity

The 1,2,4-triazole framework is recognized for its anticancer potential. Compounds similar to 3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the thiophene ring enhances this activity by improving bioavailability and interaction with biological targets .

Corrosion Inhibition

The compound's unique chemical structure allows it to act as a corrosion inhibitor in various industrial applications. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby preventing oxidation and degradation .

Supramolecular Chemistry

Due to its ability to form hydrogen bonds and π-π interactions, this compound is being studied for applications in supramolecular assemblies. These assemblies can lead to the development of new materials with tailored properties for electronics and photonics .

Synthesis and Characterization

The synthesis of this compound has been documented with high yields through methods involving cyclization reactions under controlled conditions. Characterization techniques such as X-ray crystallography have provided insights into its structural properties and molecular interactions .

Biological Evaluation

In various studies assessing the biological efficacy of triazole derivatives:

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-position substituent significantly influences physical properties:

Key Observations :

Antimicrobial Activity

Antimicrobial efficacy varies with substituent electronic and steric profiles:

Biological Activity

3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 368.32 g/mol. The compound features a triazole ring substituted with a thioether group and an ethyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound generally involves the reaction of 4-bromobenzyl bromide with thioether derivatives under basic conditions. The following steps outline a typical synthetic route:

- Preparation of Thioether : React thioacetic acid with the appropriate benzyl halide.

- Formation of Triazole Ring : Employ cyclization methods using hydrazine derivatives and carbonyl compounds to form the triazole structure.

- Purification : Use recrystallization techniques to obtain pure product.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activities. A study evaluating various triazole derivatives found that this compound demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were notably lower than those for standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 64 |

| Escherichia coli | 16 | Ampicillin | 32 |

| Pseudomonas aeruginosa | 64 | Ciprofloxacin | 128 |

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity against several viruses. A notable study demonstrated that this compound inhibited viral replication in vitro, particularly against herpes simplex virus (HSV). The selectivity index was significantly favorable compared to traditional antiviral agents.

Case Studies

-

Anticancer Activity : In a series of experiments assessing the anticancer potential of triazole derivatives, it was found that this compound exhibited cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis and cell cycle arrest at the G0/G1 phase.

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 10 µM

- IC50 Values :

- Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between this compound and key enzymes involved in cancer proliferation. The results indicated strong binding affinity to CDK2, a critical regulator in the cell cycle.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-((4-bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole?

The compound is synthesized via a multistep approach:

Intermediate preparation : Start with 4-bromophenyl acetic acid, which is esterified to form methyl 2-(4-bromophenyl)acetate. This is converted to acetohydrazide via hydrazine treatment .

Oxadiazole formation : React the acetohydrazide with thiophene-2-carboxylic acid in the presence of POCl₃ to yield 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole .

Triazole synthesis : Treat the oxadiazole with ethylamine under solvent-free conditions to form the target triazole via nucleophilic substitution and ring opening. Yields typically range from 60–85% .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- 1H NMR : Signals for the ethyl group (δ ~1.2–1.4 ppm, triplet), thiophene protons (δ ~6.8–7.5 ppm), and bromobenzyl protons (δ ~7.2–7.6 ppm) confirm substituent positions .

- Mass spectrometry : Molecular ion peaks (e.g., m/z ~420–430) validate the molecular formula .

- Elemental analysis (CHNS) : Matches calculated percentages for C, H, N, and S to confirm purity .

Q. What preliminary biological activities have been reported for this compound?

The compound and its derivatives exhibit antimicrobial activity against bacterial (e.g., Staphylococcus aureus, E. coli) and fungal strains (e.g., Candida albicans). Testing involves:

- Broth dilution assays : Minimum inhibitory concentration (MIC) determination .

- Agar diffusion : Zone-of-inhibition measurements against pathogens .

Advanced Research Questions

Q. How does microwave-assisted synthesis optimize the preparation of this triazole derivative compared to conventional methods?

Microwave synthesis reduces reaction times (e.g., from hours to 30–45 minutes) and improves yields (up to 85%) by enhancing reaction kinetics. Key parameters include:

Q. What contradictions exist in reported data on reaction conditions, and how can they be resolved?

Discrepancies in optimal reaction times (e.g., 30 vs. 45 minutes) arise from varying substituent electronic effects. For example:

Q. How can computational chemistry aid in understanding the structure-activity relationship (SAR) of this compound?

- Density Functional Theory (DFT) : Predicts electron distribution in the triazole ring, highlighting nucleophilic sites (e.g., sulfur atoms) for functionalization .

- Molecular docking : Models interactions with microbial enzymes (e.g., cytochrome P450) to rationalize antimicrobial activity .

- ADMET prediction : Estimates pharmacokinetic properties (e.g., lipophilicity from the bromobenzyl group) for drug-likeness optimization .

Q. What strategies are effective for resolving structural ambiguities in derivatives with similar substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.